![molecular formula C24H27N3O2 B2523673 4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 874637-61-3](/img/structure/B2523673.png)

4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

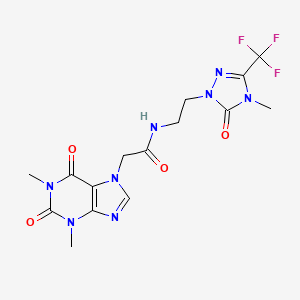

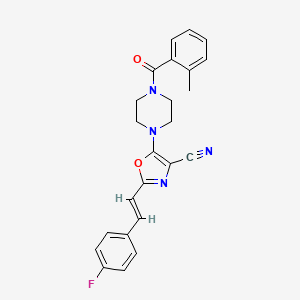

4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

科学的研究の応用

PARP Inhibitor for Cancer Treatment

A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including compounds similar to 4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, have been developed, showcasing excellent PARP enzyme potency and significant cellular potency. These compounds, particularly ABT-888, have progressed to human phase I clinical trials due to their potential in treating cancer. They exhibit high potency against PARP-1 and PARP-2 enzymes and demonstrate good in vivo efficacy in cancer models when combined with chemotherapy agents like temozolomide (TMZ) and carboplatin or cyclophosphamide (Penning et al., 2009).

DNA Binding and Cytotoxic Activity

New benzimidazole-based Schiff base copper(II) complexes have been synthesized, showing significant DNA binding through an intercalative mode and substantial in vitro cytotoxic effects against various human cancer cell lines. These complexes bind DNA effectively and exhibit selective cytotoxicity, indicating their potential as chemotherapeutic agents (Paul et al., 2015).

Antimicrobial Properties

Benzimidazole derivatives, including those structurally related to 4-[1-(4-Phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, have been explored for their antimicrobial activities. These compounds have been synthesized and evaluated against various bacterial strains, showing promising antibacterial effects. Such studies highlight the potential of benzimidazole derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Mahmood et al., 2019).

作用機序

Target of action

Benzimidazoles, such as Mebendazole , primarily target helminth infections. They interfere with the carbohydrate metabolism and inhibit the polymerization of microtubules in these organisms .

Mode of action

Benzimidazoles bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm .

Biochemical pathways

The inhibition of microtubule polymerization disrupts the worm’s energy production, leading to its immobilization and death .

Result of action

The molecular and cellular effects of benzimidazoles’ action result in the death of the parasite. The disruption of microtubule function leads to a loss of essential cellular processes, causing the death of the worm .

特性

IUPAC Name |

4-[1-(4-phenoxybutyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-2-14-26-18-19(17-23(26)28)24-25-21-12-6-7-13-22(21)27(24)15-8-9-16-29-20-10-4-3-5-11-20/h2-7,10-13,19H,1,8-9,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPHNTVYQCLCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2523591.png)

![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2523596.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2523606.png)